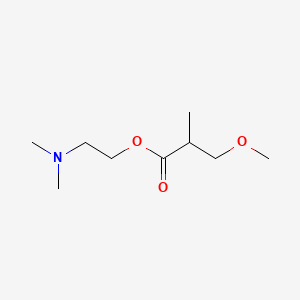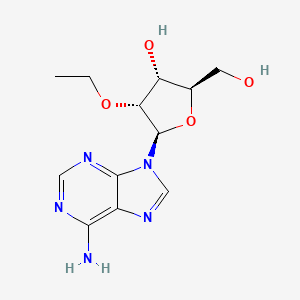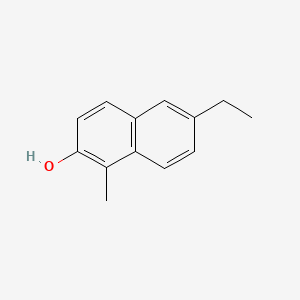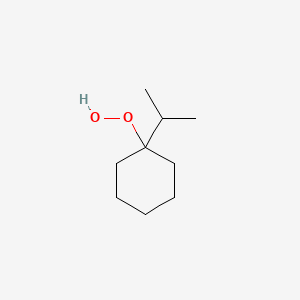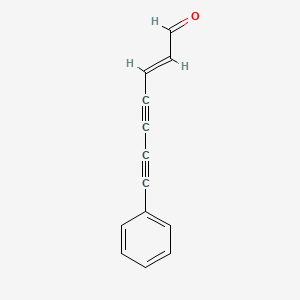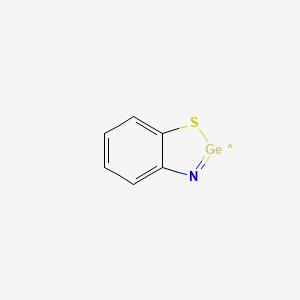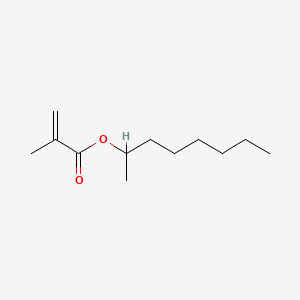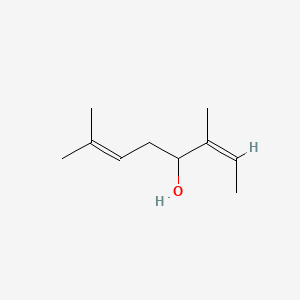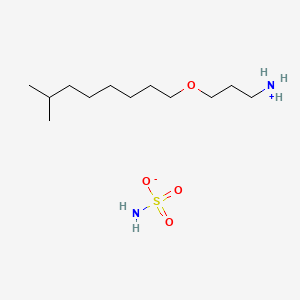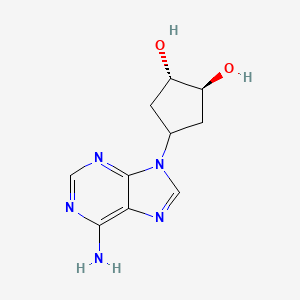
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol is a chemical compound that features a cyclopentane ring bonded to a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions starting from simpler organic molecules. This often involves cyclization reactions under controlled conditions.
Attachment of the Purine Derivative: The purine derivative is introduced through nucleophilic substitution reactions. This step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring or the purine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol: A structurally similar compound with different stereochemistry.
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride: Another related compound with a hydrochloride salt form.
Uniqueness
(1S,2S)-4-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both a cyclopentane ring and a purine derivative. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
132065-10-2 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(1S,2S)-4-(6-aminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-3-12-9)15(4-14-8)5-1-6(16)7(17)2-5/h3-7,16-17H,1-2H2,(H2,11,12,13)/t6-,7-/m0/s1 |
Clave InChI |
HQDRMBMYUFTHKP-BQBZGAKWSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CC1N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C1C(CC(C1O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


